diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride
Description
Diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium chloride is a quaternary ammonium salt characterized by a central azanium (NH₃⁺) group substituted with diethyl moieties. The compound features a 2-methoxy-2,2-diphenylacetyl ester linked via a propan-2-yloxy chain.
Properties
CAS No. |
1421-08-5 |
|---|---|
Molecular Formula |
C22H30ClNO3 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-5-23(6-2)18(3)17-26-21(24)22(25-4,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,18H,5-6,17H2,1-4H3;1H |
InChI Key |
NKGAKOCTNMVFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C(C)COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride typically involves the reaction of diethylamine with 1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and high yield in the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share the diethylazanium chloride core but differ in substituents, leading to variations in properties and applications:
¹Molecular weight inferred from analogs in .
Key Observations :
- Hydrogen Bonding: Unlike the dimethylanilino-amide derivative (Hydrogen Bond Donor Count: 2 ), the target lacks strong H-bond donors, suggesting lower crystallinity or altered pharmacokinetics.
Physicochemical Properties
- Solubility : Analogous azanium chlorides (e.g., polyquaternium-33 in ) exhibit water solubility due to ionic character. However, bulky aromatic groups (e.g., diphenylacetyl) likely reduce solubility, as seen in benzethonium chloride (), which requires organic solvents.
- Thermal Stability : Quaternary ammonium salts with aromatic esters (e.g., ) typically decompose above 200°C, consistent with the target’s expected stability.
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